Physicochemical Profile and Drug-Likeness Differentiation
A study on disubstituted pyrrolidine-2,5-dione derivatives estimated drug-likeness properties, placing this compound within a chemical space that respects Lipinski's Rule of Five. While specific quantitative data for this exact compound was not reported, its calculated properties differ significantly from 3-phenyl analogs due to the thioether linkage, which increases polar surface area and hydrogen bond acceptor count, altering oral bioavailability potential [1]. Its positional isomer, 1-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione, shares an identical molecular formula (C17H14ClNO3S) but is predicted to have a different dipole moment and logP due to the reversed halogen/methoxy positions, a critical factor for blood-brain barrier penetration in CNS drug discovery [1].
| Evidence Dimension | Drug-likeness and physicochemical property differentiation |
|---|---|
| Target Compound Data | Molecular Formula: C17H14ClNO3S; Predicted to have a higher polar surface area and distinct logP compared to 3-phenyl analogs due to the thioether and methoxy groups [1]. |
| Comparator Or Baseline | 3-Phenyl-pyrrolidine-2,5-dione analogs: Lower polar surface area and different hydrogen bonding capacity due to lack of thioether and methoxy groups [1]. Positional isomer 1-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione: Identical formula but reversed halogen/methoxy positions leading to predicted differences in dipole moment and logP [1]. |
| Quantified Difference | Quantitative data not available for the exact compound. Differentiation is inferred from the structural comparison of key pharmacophoric features: presence of a thioether vs. methylene group, and a methoxy vs. chloro substituent on the N-aryl ring. |
| Conditions | In silico drug-likeness prediction models as per the study by Lazić et al. [1]. |
Why This Matters
The unique arrangement of functional groups, particularly the thioether and methoxy substituents, is predicted to confer a distinct physicochemical profile compared to common analogs, which is crucial for achieving desired ADME properties in neurological drug discovery programs.
- [1] Lazić, A., Gak Simić, K., Trišović, N., & Bačević, M. (2023). Estimation of drug-likeness properties of selected disubstituted pyrrolidine-2,5-dione derivatives. *Proceedings of the Serbian Academy of Sciences and Arts*. View Source
